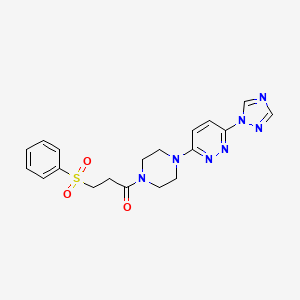

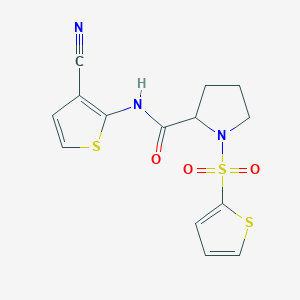

(4-Chloro-3-methoxypyridin-2-yl)methanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, including electrochemical methods and catalytic processes. For instance, the electrochemical oxidation of catechol and 4-methylcatechol in methanol leads to methoxylation reactions, producing compounds with methoxy groups similar to the target compound . Additionally, the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a compound with a chloro and hydroxy functional group, is achieved through asymmetric hydrogenation in a microfluidic chip reactor, suggesting that similar methods could potentially be applied to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of compounds related to "(4-Chloro-3-methoxypyridin-2-yl)methanol" has been characterized using techniques such as single crystal X-ray diffraction. For example, the structural characterization of 4-hydroxyanilinium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate methanol monosolvate provides insights into the arrangement of methoxy and chloro substituents in a compound .

Chemical Reactions Analysis

Chemical reactions involving methoxy groups in methanol are highlighted in several studies. The photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol is promoted by 4-substituted pyridines . This suggests that the methoxy group in the target compound could also undergo similar photochemical reactions. Furthermore, the oxidative cyclization–methoxycarbonylation of 4-yn-1-ols in methanol to produce methoxycarbonyl-containing compounds indicates that methoxy groups can participate in complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "this compound" can be inferred from the studies. For example, the electrochemical study provides yields and conditions for the synthesis of methoxy-containing compounds, which could relate to the reactivity and stability of the target compound . The stereoselective synthesis paper discusses the impact of different solvent phases on the reaction outcome, which could influence the physical properties such as solubility and reactivity of the target compound .

Aplicaciones Científicas De Investigación

Protonation Sites and Hydrogen Bonding Patterns : Research on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, a compound related to (4-Chloro-3-methoxypyridin-2-yl)methanol, has revealed insights into protonation sites and distinct intermolecular hydrogen bonding patterns. These findings are significant for understanding molecular conformations and interactions in similar chemical structures (Böck et al., 2021).

Aldol-Type Reaction in Organic Synthesis : The compound has been used in aldol-type reactions, as demonstrated in a study involving propen-2-yl acetate, aldehydes, and methanol, leading to the production of 4-substituted 4-benzyloxybutan-2-ones in high yields. This highlights its role in facilitating complex organic synthesis reactions (Masuyama et al., 1992).

Synthesis of Pyrrolin-2-ones for Agrochemicals and Medicinal Compounds : N-substituted 4-methyl-2-pyrrolidinones, similar in structure to this compound, have been used to synthesize 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable for the preparation of agrochemicals or medicinal compounds, showcasing the versatility of this chemical class in pharmaceutical and agricultural applications (Ghelfi et al., 2003).

Innovative Approaches in Fine Chemistry : The stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a compound related to this compound, using a microfluidic chip reactor demonstrates innovative methods in fine chemistry. This approach highlights the potential for efficient, scalable synthesis of pharmacologically valuable products (Kluson et al., 2019).

Application in Cobalt(II) Complex Formation : Studies have shown that in methanol solutions, reactions involving compounds similar to this compound with cobalt(II) result in the formation of equilibrium mixtures of different complexes. This indicates its relevance in the study and manipulation of transition metal complexes, important in areas like catalysis and material science (Constable et al., 2011).

Propiedades

IUPAC Name |

(4-chloro-3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRRJUHDGVMYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)